

In-Depth Technical Guide: Structural Analysis of (6-methoxypyridin-3-yl)carbamate

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Compound of Interest

Compound Name: *tert*-Butyl (6-methoxypyridin-3-yl)carbamate

Cat. No.: B065652

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed structural and analytical overview of (6-methoxypyridin-3-yl)carbamate and its common synthetic precursor, ***tert*-butyl (6-methoxypyridin-3-yl)carbamate**. The core structure, (6-methoxypyridin-3-yl)carbamate, is a key heterocyclic motif of significant interest in medicinal chemistry. Its derivatives are integral to the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. This document outlines the physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via a protected intermediate, and its relevance in contemporary drug discovery, with a focus on its potential application in the development of PI3K inhibitors. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Core Compound Structure and Properties

The foundational molecule, (6-methoxypyridin-3-yl)carbamate, consists of a pyridine ring substituted with a methoxy group at the 6-position and a carbamate group at the 3-position. The carbamate functionality, with its unique electronic and hydrogen-bonding capabilities, makes it a valuable pharmacophore. Due to its synthetic utility, it is most commonly handled in its *tert*-butoxycarbonyl (Boc)-protected form, ***tert*-butyl (6-methoxypyridin-3-yl)carbamate**.

Table 1: Physicochemical Properties of ***tert*-Butyl (6-methoxypyridin-3-yl)carbamate**

Property	Value
CAS Number	183741-80-2
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃
Molecular Weight	224.26 g/mol
Appearance	Off-white solid

Spectroscopic and Analytical Data

The structural elucidation of (6-methoxypyridin-3-yl)carbamate and its protected form relies on standard analytical techniques. While a complete experimental dataset for the unprotected compound is not readily available in the literature, the data for the stable, Boc-protected intermediate is well-documented and serves as the primary reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the structure and purity of the target compound.

Table 2: ¹H NMR Spectroscopic Data for **tert-Butyl (6-methoxypyridin-3-yl)carbamate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.29	s	1H	NH (carbamate)
8.19	s	1H	Pyridine C2-H
7.76	d, J = 7.4 Hz	1H	Pyridine C4-H
6.75	d, J = 8.9 Hz	1H	Pyridine C5-H
3.79	s	3H	OCH ₃
1.46	s	9H	C(CH ₃) ₃ (Boc)
Solvent: DMSO-d ₆ , Frequency: 400 MHz			

Table 3: Predicted and Representative ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~163	Pyridine C6-O
~153	C=O (carbamate)
~145	Pyridine C2
~140	Pyridine C4
~125	Pyridine C3
~110	Pyridine C5
~80	$\text{C}(\text{CH}_3)_3$ (Boc)
~53	OCH_3
~28	$\text{C}(\text{CH}_3)_3$ (Boc)

Note: These are representative chemical shifts based on analogous Boc-protected aminopyridines and may vary slightly in experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Representative Infrared (IR) Absorption Frequencies

Frequency (cm ⁻¹)	Functional Group	Vibration Mode
~3300	N-H	Stretching
~2980	C-H (aliphatic)	Stretching
~1710	C=O (carbamate)	Stretching
~1600, ~1480	C=C, C=N (pyridine)	Stretching
~1250	C-O (carbamate)	Stretching
~1160	C-O (methoxy)	Stretching

Note: These are characteristic frequencies for N-H carbamates and may shift based on the physical state (solid/liquid) and intermolecular interactions.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data

Ion	Predicted m/z
[M+H] ⁺	225.12
[M+Na] ⁺	247.10
[M-C ₄ H ₉] ⁺ (loss of tert-butyl)	169.06

Note: Fragmentation of the Boc group (m/z 57) is a characteristic feature in the mass spectrum of Boc-protected amines.[\[3\]](#)

Experimental Protocols

The synthesis of (6-methoxypyridin-3-yl)carbamate is typically achieved through the deprotection of its Boc-protected precursor. The following section details a representative protocol for the synthesis of **tert-butyl (6-methoxypyridin-3-yl)carbamate**.

Synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate

This procedure involves the reaction of 5-amino-2-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

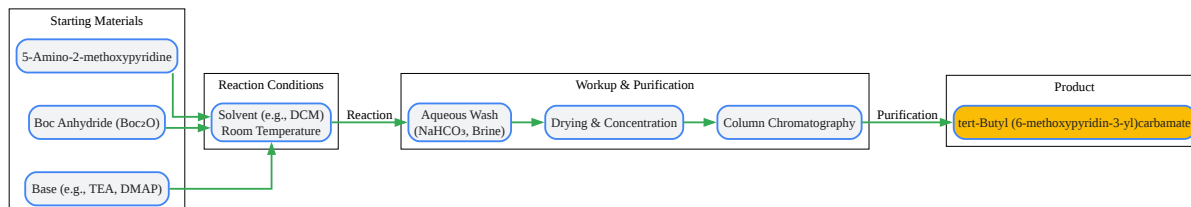
Materials:

- 5-amino-2-methoxypyridine
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-(Dimethylamino)pyridine (DMAP)
- Triethylamine (TEA) or other suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 5-amino-2-methoxypyridine (1.0 eq) in the chosen solvent (e.g., DCM).
- Add triethylamine (1.5 eq) and a catalytic amount of DMAP.
- To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield **tert-butyl (6-methoxypyridin-3-yl)carbamate** as an off-white solid.



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Synthesis workflow for **tert-Butyl (6-methoxypyridin-3-yl)carbamate**.

Deprotection to (6-methoxypyridin-3-yl)carbamate

The Boc group is readily removed under acidic conditions.

Materials:

- **tert-Butyl (6-methoxypyridin-3-yl)carbamate**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution

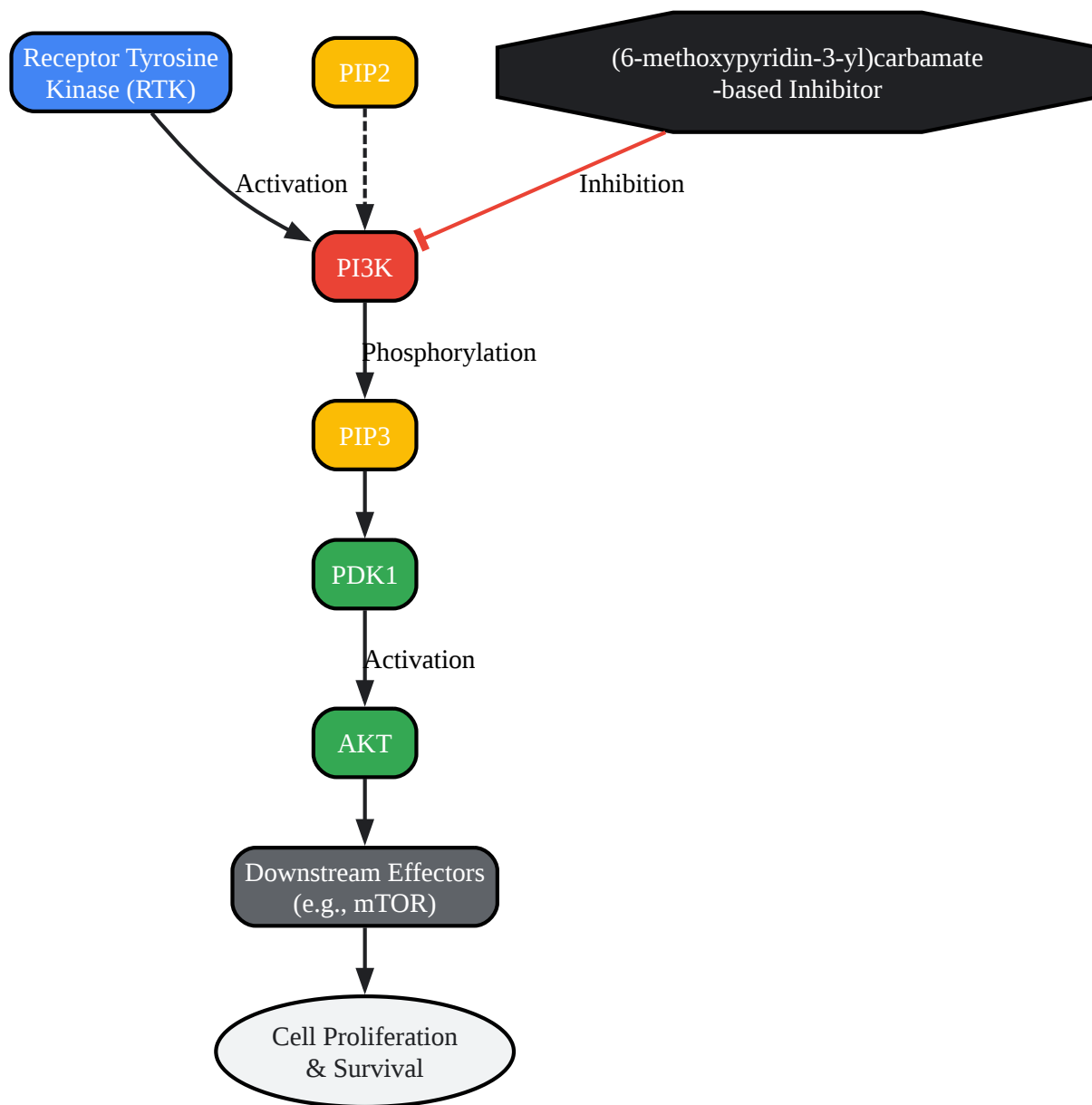
Procedure:

- Dissolve **tert-butyl (6-methoxypyridin-3-yl)carbamate** in DCM.
- Add an excess of TFA (typically 20-50% v/v) at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
- Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
- Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected amine. The resulting (6-methoxypyridin-3-yl)amine can then be used in subsequent reactions. The carbamate itself can be generated in situ for further reactions.

Relevance in Drug Discovery and Development

The (6-methoxypyridin-3-yl)carbamate scaffold is a valuable building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The dysregulation of the Phosphoinositide 3-kinase (PI3K) signaling pathway is a common event in many human cancers, making PI3K a prime target for drug development.[4][5]

The structure of (6-methoxypyridin-3-yl)carbamate provides a versatile platform for creating molecules that can bind to the ATP-binding pocket of PI3K. The pyridine ring can engage in key hydrogen bonding interactions with the hinge region of the kinase, while the methoxy and carbamate groups can be modified to optimize potency, selectivity, and pharmacokinetic properties.[6]



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Simplified PI3K signaling pathway and the role of inhibitors.

The synthesis of potent and selective PI3K inhibitors often involves the coupling of a heterocyclic core, such as the one described herein, with other fragments that occupy different regions of the kinase active site. The use of the Boc-protected intermediate allows for controlled, stepwise synthesis of these complex molecules. The development of inhibitors based on the (6-methoxypyridin-3-yl)carbamate scaffold represents a promising strategy for targeting cancers with aberrant PI3K signaling.

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